

# ACY-775 Specificity in Cellular Thermal Shift Assays: A Comparative Guide

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## Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **ACY-775**, a selective Histone Deacetylase 6 (HDAC6) inhibitor, with other alternative HDAC6 inhibitors. While direct Cellular Thermal Shift Assay (CETSA) data for **ACY-775** is not publicly available, this document summarizes its high specificity based on in vitro enzymatic assays and presents CETSA as a critical methodology for validating cellular target engagement.

## Comparative Analysis of HDAC6 Inhibitor Specificity

The following table summarizes the in vitro inhibitory activity (IC<sub>50</sub>) of **ACY-775** and other selected HDAC6 inhibitors against various HDAC isoforms. Lower IC<sub>50</sub> values indicate higher potency. The selectivity index, calculated as the ratio of IC<sub>50</sub> for other HDACs to HDAC6, highlights the specificity of each compound for HDAC6.

Compound	HDAC6 IC50 (nM)	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	HDAC8 IC50 (nM)	Selectivity Index (vs. HDAC1)	Reference(s)
ACY-775	7.5	2120	-	-	-	~283	[1][2]
Tubastatin A	15	>10000	>10000	>10000	855	>667	[1][3]
Ricolinostat (ACY-1215)	5	58	48	51	100	11.6	[4][5][6]
Nexturastat A	5	3020	6920	-	-	604	[7][8][9]

Note: '-' indicates data not readily available in the searched literature.

Based on in vitro data, **ACY-775** demonstrates high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs like HDAC1.[1] This high specificity is crucial for minimizing off-target effects and for dissecting the specific biological functions of HDAC6.

## Experimental Protocols

### In Vitro HDAC Enzymatic Assay

This protocol outlines a general procedure for determining the IC50 values of HDAC inhibitors.

Objective: To measure the potency of an inhibitor against a specific HDAC isoform.

Materials:

- Recombinant human HDAC enzyme (e.g., HDAC6, HDAC1)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

- Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
- Test compound (e.g., **ACY-775**) dissolved in DMSO
- Microplate reader capable of fluorescence detection (Excitation/Emission ~355/460 nm)

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- Add the diluted compound and the HDAC enzyme to the wells of a microplate.
- Incubate the plate to allow the compound to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction and develop the fluorescent signal by adding the developer solution.[\[10\]](#)
- Measure the fluorescence intensity using a microplate reader.
- Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Objective: To assess the binding of an HDAC6 inhibitor to HDAC6 within intact cells.

Materials:

- Cell line expressing the target protein (e.g., HDAC6)
- Cell culture medium and reagents
- Test compound (e.g., **ACY-775**)

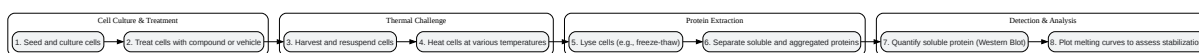
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., PBS with protease inhibitors)
- Equipment for heating cells (e.g., PCR cyclers, heating block)
- Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Primary antibody specific for the target protein (e.g., anti-HDAC6)
- HRP-conjugated secondary antibody
- Chemiluminescence detection system

#### Procedure:

- Cell Treatment: Culture cells to an appropriate confluency and treat with the test compound or vehicle (DMSO) for a specific duration.
- Heating: Resuspend the treated cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.[\[11\]](#)[\[12\]](#)
- Cell Lysis: Lyse the cells by freeze-thawing or other appropriate methods.[\[11\]](#)
- Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[\[11\]](#)
- Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
- Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against the target protein (HDAC6). Detect the protein bands using a chemiluminescent substrate.[\[11\]](#)[\[13\]](#)

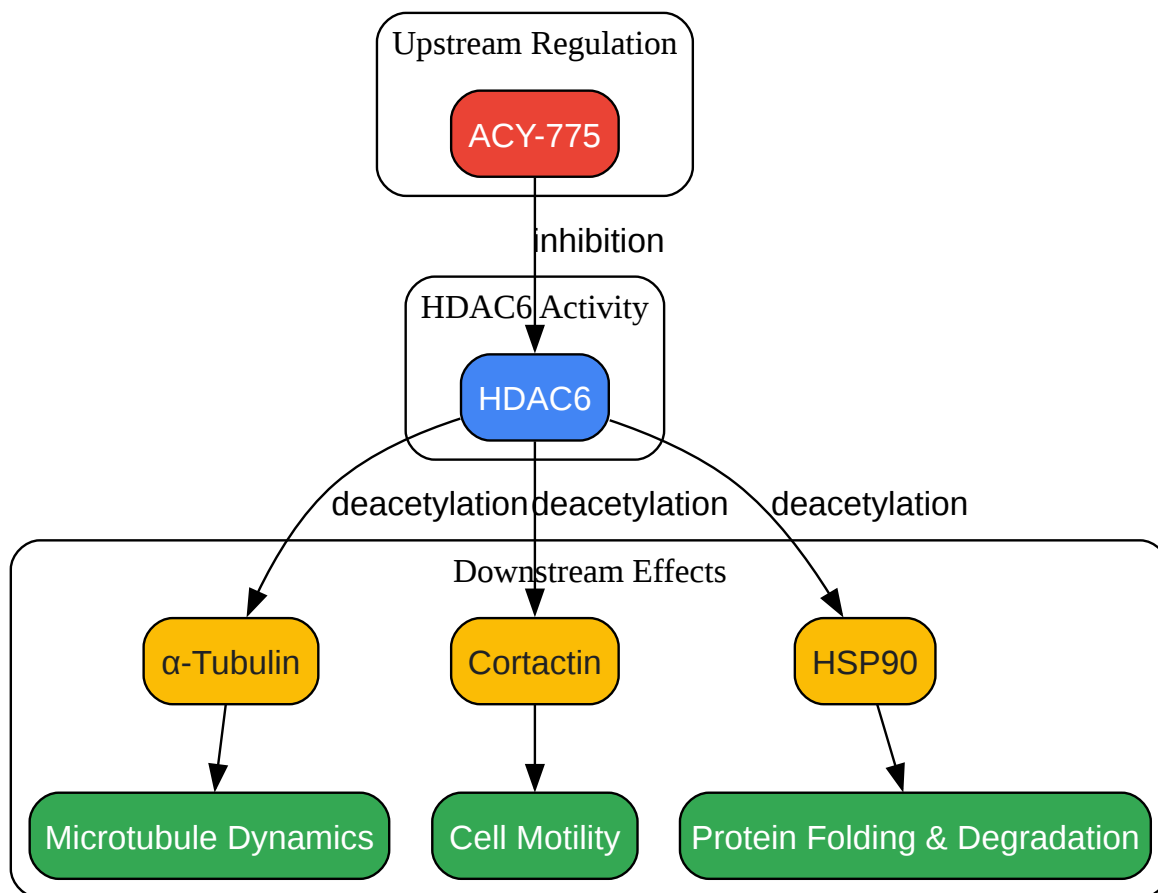
- Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.[14]

## Mandatory Visualizations



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*CETSA Experimental Workflow.*



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*Simplified HDAC6 Signaling Pathway.*

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## References

- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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